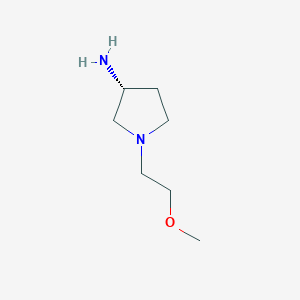

(R)-1-(2-Methoxyethyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(3R)-1-(2-methoxyethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |

InChI Key |

SRWRVWNAMHIATJ-SSDOTTSWSA-N |

Isomeric SMILES |

COCCN1CC[C@H](C1)N |

Canonical SMILES |

COCCN1CCC(C1)N |

Origin of Product |

United States |

Synthetic Methodologies for R 1 2 Methoxyethyl Pyrrolidin 3 Amine and Analogues

Retrosynthetic Analysis of the (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comyoutube.com

Disconnection Strategies for the Pyrrolidine (B122466) Ring

The central feature of the target molecule is the pyrrolidine ring. A primary disconnection strategy involves breaking the C-N bonds of the heterocyclic ring. A common approach for the synthesis of pyrrolidines is through [3+2] cycloaddition reactions, which can be a powerful tool for constructing the five-membered ring with control over stereochemistry. nih.govacs.org This would lead to precursors such as an azomethine ylide and an alkene.

Another key retrosynthetic disconnection of the pyrrolidine ring is at the C-N and C-C bonds, suggesting a formation via an intramolecular cyclization. A logical disconnection would be the C2-N and C4-C5 bonds, which points towards a precursor that can undergo an intramolecular Michael addition. Specifically, an intramolecular aza-Michael addition is a well-established method for the synthesis of pyrrolidines. rsc.orgrsc.orgresearchgate.net This disconnection reveals a linear precursor containing an amine and an α,β-unsaturated carbonyl or a related Michael acceptor.

Approaches to the Methoxyethyl Side Chain

The 1-(2-methoxyethyl) substituent on the pyrrolidine nitrogen can be introduced through several methods. A straightforward retrosynthetic disconnection of the C-N bond between the pyrrolidine nitrogen and the methoxyethyl group suggests a nucleophilic substitution reaction. youtube.com This would involve a precursor pyrrolidine (specifically, (R)-pyrrolidin-3-amine) and a 2-methoxyethyl halide or sulfonate. This alkylation step is typically performed late in the synthetic sequence on a pre-formed chiral pyrrolidine core.

Alternatively, the methoxyethyl group can be incorporated from the beginning of the synthesis. For instance, in a strategy involving an intramolecular cyclization, the primary amine precursor could already bear the 2-methoxyethyl group.

Stereocontrol at the Chiral Center (R)-3-Pyrrolidine Amine

Establishing the (R)-stereochemistry at the C3 position is a critical challenge. Several strategies can be envisioned:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material that already contains the required stereocenter. For example, derivatives of natural amino acids like glutamic acid can serve as precursors for chiral pyrrolidines. acs.org

Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming reaction that creates the stereocenter. This is a highly versatile and widely used approach. york.ac.uknih.gov For the synthesis of (R)-3-aminopyrrolidine derivatives, an asymmetric hydrogenation of a suitable enamine or a related prochiral substrate could be a key step.

Diastereoselective Reactions: Using a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by the removal of the auxiliary.

Enantioselective Synthesis Strategies for this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For the target molecule, this involves the asymmetric formation of the C3-amine stereocenter.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by directly forming the ring in an enantioselective manner. dntb.gov.ua This can be achieved through various metal-catalyzed or organocatalyzed reactions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govdntb.gov.ua Proline and its derivatives are particularly effective organocatalysts for a range of transformations. nih.gov

Aza-Michael Reactions: The intramolecular aza-Michael addition is a key strategy for the enantioselective synthesis of pyrrolidines. rsc.orgwhiterose.ac.uk A chiral phosphoric acid or a chiral amine can catalyze the cyclization of a precursor containing a nucleophilic amine and an α,β-unsaturated system, leading to the formation of a chiral pyrrolidine. The enantioselectivity is controlled by the chiral catalyst, which creates a chiral environment around the substrate during the ring-closing step.

Aldol (B89426) Condensations: Asymmetric aldol reactions, often catalyzed by proline or its derivatives, can be used to construct key chiral fragments that can then be further elaborated into the pyrrolidine ring. tandfonline.comresearchgate.netmdpi.com For instance, an asymmetric aldol reaction could establish a chiral β-hydroxy ketone, which can then be converted into the 3-aminopyrrolidine (B1265635) core through a series of functional group manipulations and cyclization. The stereochemistry of the newly formed hydroxyl group can be used to direct the stereochemistry of the subsequent amine installation.

Below is a table summarizing potential organocatalytic approaches:

| Catalytic Approach | Key Reaction | Catalyst Type | Potential Precursor | Resulting Intermediate |

| Organocatalytic Aza-Michael Addition | Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl. | Chiral Phosphoric Acid, Chiral Amine | Linear substrate with a primary or secondary amine and a Michael acceptor. | Enantioenriched 2-substituted or 3-substituted pyrrolidine. |

| Organocatalytic Aldol Condensation | Addition of a ketone to an aldehyde. | Proline, Prolinamides | Aldehyde and a ketone. | Chiral β-hydroxy ketone. |

Chiral Auxiliary-Mediated Synthesis of Pyrrolidine Frameworks

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

A common application of this strategy involves the use of chiral auxiliaries derived from natural sources, such as pyroglutamic acid. elsevierpure.com For example, a β-carboline protected with an acyl group derived from L-pyroglutamic acid has been shown to react with nucleophiles in a highly diastereoselective manner. elsevierpure.com While a specific application to this compound is not detailed, this methodology demonstrates the potential for controlling stereochemistry during the formation of heterocyclic rings. The choice of the chiral auxiliary is critical and can influence the efficiency and stereoselectivity of the cyclization or substitution reactions used to build the pyrrolidine framework.

Chiral Pool Synthesis Utilizing Natural or Readily Available Chiral Precursors

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature, such as amino acids, sugars, and terpenes, to serve as the foundation for the target molecule. mdpi.com Proline, a naturally occurring amino acid, is a common and logical starting point for the synthesis of many chiral pyrrolidine derivatives. mdpi.commdpi.com

The synthesis can involve the modification of the existing pyrrolidine ring of proline or using it as a scaffold to introduce the desired substituents. For instance, (S)-proline can be used to synthesize various dipeptide organocatalysts, demonstrating the versatility of this chiral precursor. mdpi.com While a direct synthetic route from a common chiral pool starting material to this compound is not explicitly described in the provided results, the general principle of using natural chiral building blocks is a cornerstone of pyrrolidine synthesis. researchgate.net

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Resolution techniques are employed to separate a racemic mixture of a chiral compound into its individual enantiomers.

Kinetic Resolution (KR): This method relies on the differential rate of reaction of the two enantiomers in a racemate with a chiral catalyst or reagent. rsc.orgethz.ch One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. For example, the kinetic resolution of cyclic secondary amines has been achieved using chiral acylating agents. ethz.ch Lipases are also commonly used enzymes for the kinetic resolution of racemic alcohols and amines. rsc.org For instance, lipase (B570770) PS-IM has been used in the acetylation of racemic 3-hydroxypyrrolidine. rsc.org

Dynamic Kinetic Resolution (DKR): DKR is an advancement over KR where the slower-reacting enantiomer is continuously racemized in situ. acs.orgnih.gov This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, leading to much higher yields. nih.gov An example is the use of a ruthenium catalyst to racemize a racemic alcohol while a lipase selectively acetylates one enantiomer, achieving a high yield and enantioselectivity of the product. rsc.org The dynamic kinetic resolution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand has also been demonstrated to produce enantiomerically enriched 2-substituted pyrrolidines. acs.org

Table 1: Comparison of Synthetic Methodologies for Chiral Pyrrolidines

| Methodology | Principle | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral pyrroline. | Chiral Rh, Ru, Ir complexes. acs.orgorganic-chemistry.org | High efficiency, atom economy. | Substrate synthesis, catalyst inhibition. acs.org |

| Enantioselective Cyclization | Stereocontrolled ring formation. | Chiral metal catalysts, organocatalysts, enzymes. nih.govacs.org | Access to complex structures, high stereocontrol. | Catalyst development, substrate scope. |

| Chiral Auxiliary | Temporary use of a chiral molecule to direct stereochemistry. | Evans auxiliaries, pyroglutamic acid derivatives. elsevierpure.com | Reliable, predictable outcomes. | Additional protection/deprotection steps. |

| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. | Proline, amino acids, sugars. mdpi.commdpi.com | Access to enantiopure starting materials. | Limited structural diversity of starting materials. |

| Kinetic Resolution | Separation of enantiomers based on different reaction rates. | Chiral catalysts, enzymes (lipases). rsc.orgethz.ch | Access to both enantiomers. | Maximum 50% yield of one enantiomer. |

| Dynamic Kinetic Resolution | KR with in situ racemization of the slow-reacting enantiomer. | Combination of a racemization catalyst and a resolution catalyst. rsc.orgacs.org | Theoretical 100% yield of one enantiomer. | Requires compatible catalytic systems. |

Multi-Step Total Synthesis Approaches to this compound

The total synthesis of this compound from acyclic or simpler cyclic precursors involves the strategic construction of the pyrrolidine core followed by the installation or modification of the necessary functional groups.

The formation of the pyrrolidine ring is a critical step in the total synthesis. researchgate.net Several strategies can be employed:

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines. mdpi.comnih.gov This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the formation of a double bond to close the ring from a diene precursor. The resulting unsaturated pyrrolidine can then be hydrogenated to the saturated pyrrolidine. mdpi.comnih.gov

Intramolecular Nucleophilic Substitution: A common approach involves the intramolecular cyclization of a linear precursor containing a nucleophilic amine and an electrophilic carbon atom, typically bearing a leaving group. For example, the cyclization of an amino alcohol derivative, where the alcohol is converted to a good leaving group, can lead to the formation of the pyrrolidine ring.

Reductive Amination: Intramolecular reductive amination of a keto-amine or an aldehyde-amine can be used to construct the pyrrolidine ring. This often involves the formation of a cyclic imine or enamine intermediate, which is then reduced in situ.

Multi-component Reactions: Three-component reactions can be employed to construct polysubstituted pyrrolinones, which can then be further modified to yield the desired pyrrolidine. beilstein-journals.orgnih.gov For instance, the reaction of an aromatic aldehyde, an amine, and a β-keto ester can lead to a substituted 3-hydroxy-3-pyrroline-2-one. beilstein-journals.org Subsequent reduction and functional group manipulations would be necessary to arrive at the target structure.

An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase involved the reaction of a dianion with a tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate to generate a trans-alcohol, which served as a key precursor for the pyrrolidine core. nih.gov Although this example leads to a different substitution pattern, it highlights the creative strategies employed to construct the pyrrolidine ring in multi-step syntheses.

Chemical Reactivity and Transformations of R 1 2 Methoxyethyl Pyrrolidin 3 Amine

Reactions at the Primary Amine Functionality

The primary amine (-NH2) group at the C-3 position is the most reactive site for nucleophilic attack and derivatization.

The primary amine of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine can react with alkylating agents, such as alkyl halides, in a type of organic reaction known as N-alkylation. wikipedia.org This reaction proceeds via nucleophilic aliphatic substitution, where the lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.org

This process, however, can be complicated. The initial product is a secondary amine, which is itself nucleophilic and can react further with the alkylating agent to yield a tertiary amine. libretexts.org This tertiary amine can subsequently be alkylated to form a quaternary ammonium (B1175870) salt. libretexts.org Consequently, the reaction of a primary amine with an alkyl halide often produces a mixture of secondary, tertiary, and quaternary ammonium salts, making it challenging to achieve selective mono-alkylation. wikipedia.orglibretexts.org To favor the synthesis of a specific higher amine derivative, alternative methods like reductive amination are often employed.

Table 1: Overview of N-Alkylation Reactions

| Reactant | Reagent | Product Type(s) | Notes |

|---|---|---|---|

| Primary Amine | Alkyl Halide (e.g., R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Reaction can be difficult to control, often resulting in a mixture of products. wikipedia.orglibretexts.org |

| Primary Amine | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine | Known as reductive amination, this method offers better selectivity. researchgate.net |

The primary amine readily undergoes N-acylation to form stable amide derivatives. This transformation is fundamental in organic synthesis and can be achieved using various acylating agents. The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of an acyl group.

Common methods for N-acylation include:

Reaction with Acyl Chlorides or Anhydrides: These highly reactive reagents react rapidly with primary amines to form amides. The reaction with an acyl chloride, for instance, produces the corresponding amide and hydrogen chloride, which is often neutralized by adding a base.

Reaction with Carboxylic Acids: Direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium carboxylate salt. nih.gov Therefore, the reaction requires high temperatures or the use of coupling reagents. nih.gov Modern methods employ catalysts, such as those based on boron organic-chemistry.org or ruthenium nih.gov, to facilitate the dehydration reaction under milder conditions. The use of coupling agents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) also enables efficient amide bond formation. organic-chemistry.org

Table 2: N-Acylation Methods for Amide Formation

| Acylating Agent | Conditions | Product | Byproduct |

|---|---|---|---|

| Acyl Chloride (R-COCl) | Typically in the presence of a base | N-Acyl Amide | HCl |

| Acid Anhydride ((R-CO)2O) | Often requires heating | N-Acyl Amide | Carboxylic Acid |

| Carboxylic Acid (R-COOH) | High heat or use of coupling agents/catalysts nih.govorganic-chemistry.org | N-Acyl Amide | Water |

Primary amines react with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible and involves two key stages:

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. libretexts.org

Dehydration: The carbinolamine is then protonated, converting the hydroxyl group into a good leaving group (water). Elimination of water leads to the formation of an iminium ion, which is subsequently deprotonated to yield the neutral imine. libretexts.orgyoutube.com

This condensation reaction results in the loss of one molecule of water. masterorganicchemistry.com The formation of imines is a crucial reaction in both synthetic chemistry and biology. While primary amines yield imines, secondary amines react with carbonyl compounds to form enamines, which are characterized by an alkene adjacent to a nitrogen atom.

Table 3: Imine Formation from Primary Amine and Carbonyls

| Reactant 1 | Reactant 2 | Intermediate | Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Carbinolamine | Imine (Aldimine) |

| This compound | Ketone (R-CO-R') | Carbinolamine | Imine (Ketimine) |

The primary amine of this compound can be converted into other important functional groups, including sulfonamides, ureas, and thioureas.

Sulfonamide Formation: Reaction with a sulfonyl chloride (R-SO2Cl) in the presence of a base yields a sulfonamide. This functional group is a key component in many pharmaceutical compounds. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: Ureas are formed by the reaction of the primary amine with an isocyanate (R-N=C=O). The nitrogen of the amine attacks the central carbon of the isocyanate group. Similarly, thioureas are formed using an isothiocyanate (R-N=C=S). The urea and thiourea functionalities are significant in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. nih.gov

Reactions Involving the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a saturated five-membered heterocycle and is generally stable. However, under specific and often forcing conditions, it can undergo cleavage.

Cleaving the inert carbon-nitrogen bonds in an unstrained ring like pyrrolidine is a synthetic challenge. researchgate.net However, recent advancements have established methods to achieve this transformation, which can be valuable for creating new molecular architectures. researchgate.net These reactions typically proceed through the formation of a reactive intermediate, such as an iminium ion, followed by cleavage.

Methods for pyrrolidine ring-opening include:

Photoredox Catalysis: Single-electron transfer (SET) photooxidation can be used to generate a radical cation from the tertiary amine of the pyrrolidine ring, initiating a process that can lead to ring cleavage. researchgate.net

Reaction with Difluorocarbene: This strategy can lead to the deconstructive functionalization of unstrained cyclic amines, resulting in a variety of acyclic products. researchgate.net

Lewis Acid and Photoredox Catalysis: A combination of a Lewis acid and a photoredox catalyst can promote the reductive cleavage of the C-N bond in N-acylated pyrrolidines. researchgate.net

These specialized methods highlight that while the pyrrolidine core of this compound is robust, it is not entirely inert and can be chemically transformed under targeted reaction conditions. researchgate.net

Lack of Specific Research Data on the

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the chemical reactivity and transformations of the compound this compound. Extensive searches for experimental data on the functionalization of its pyrrolidine ring carbons and the reactivity of its methoxyethyl side chain, including ether cleavage and functional group interconversions, did not yield specific examples or detailed findings for this particular molecule.

The scientific community relies on published, peer-reviewed data to establish the chemical behavior of compounds. In the case of this compound, such specific information appears to be unavailable in the public domain. While general principles of reactivity for pyrrolidines, primary amines, and ethers are well-established, applying these generalities to this specific molecule without experimental validation would be speculative.

Therefore, the requested article, which was to be structured around detailed research findings on this compound's reactivity, cannot be generated with the required scientific accuracy and authority. The absence of primary literature and patent data focused on this molecule prevents a factual discussion of its specific chemical transformations.

Table of Mentioned Compounds

Since no specific reactions or related compounds could be discussed, a table of compounds is not applicable.

Spectroscopic and Advanced Structural Elucidation of R 1 2 Methoxyethyl Pyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of atom connectivity can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, and the splitting patterns in ¹H NMR (multiplicity) reveal the number of adjacent protons.

For (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine, the expected chemical shifts are based on the analysis of its constituent parts: the pyrrolidine (B122466) ring, the N-methoxyethyl substituent, and the amine group at the C3 position. The presence of the electron-withdrawing nitrogen and oxygen atoms generally leads to downfield shifts for adjacent protons and carbons.

Predicted ¹H NMR Data: The proton spectrum is expected to show distinct signals for the methoxy (B1213986) group, the ethyl chain, and the pyrrolidinyl ring protons. The protons on the carbon bearing the amine group (H-3) would be shifted downfield due to the influence of the nitrogen.

Predicted ¹³C NMR Data: The carbon spectrum will confirm the presence of seven unique carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms (N, O). Carbons directly bonded to nitrogen or oxygen will appear at lower field (higher ppm values). mdpi.comwisc.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1' (CH₃O) | ~3.30 | s | ~59.0 |

| 2' (OCH₂) | ~3.50 | t | ~71.0 |

| 1" (NCH₂) | ~2.70 | t | ~57.0 |

| 2 (CH₂) | ~2.8 - 3.0 | m | ~60.0 |

| 3 (CH) | ~3.1 - 3.3 | m | ~50.0 |

| 4 (CH₂) | ~1.6 - 1.8 & ~2.0 - 2.2 | m | ~34.0 |

| 5 (CH₂) | ~2.5 - 2.7 | m | ~54.0 |

| NH₂ | ~1.5 (broad) | s | - |

Note: These are predicted values. Actual spectra may vary based on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by showing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu For this molecule, COSY would show correlations between the protons of the ethyl chain (H-2' and H-1") and along the pyrrolidine ring backbone (e.g., H-2 with H-3, H-3 with H-4, and H-4 with H-5). This allows for the unambiguous assignment of protons within each spin system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (¹J-coupling). emerypharma.com By mapping each proton signal from the ¹H spectrum to a carbon signal in the ¹³C spectrum, this technique confirms the C-H bond connections. For example, the proton signal at ~3.30 ppm would correlate with the carbon signal at ~59.0 ppm, assigning them to the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for connecting different fragments of the molecule. youtube.com Key HMBC correlations would include:

From the methoxy protons (H-1') to the ethyl carbon (C-2').

From the ethyl protons (H-1") to the pyrrolidine carbons C-2 and C-5.

From the H-3 proton to pyrrolidine carbons C-2, C-4, and C-5, confirming its position on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is invaluable for confirming stereochemistry. For the (R)-configuration, specific through-space correlations would be expected between protons on the methoxyethyl side chain and certain protons on the pyrrolidine ring, helping to define the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

HRMS measures molecular mass with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, with a molecular formula of C₇H₁₆N₂O, HRMS provides definitive confirmation. uni.lu

Data Table: HRMS Data

| Molecular Formula | Adduct | Calculated m/z |

| C₇H₁₆N₂O | [M+H]⁺ | 145.13355 |

| C₇H₁₆N₂O | [M+Na]⁺ | 167.11549 |

Source: Predicted values based on the elemental composition. uni.lu

In tandem mass spectrometry (MS/MS), ions of a specific m/z (the parent ion) are isolated and fragmented to produce a pattern of smaller daughter ions. nih.gov This fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent parts. nih.gov

For this compound, the protonated molecule [M+H]⁺ (m/z 145.13) would likely undergo fragmentation through several key pathways:

Loss of the methoxyethyl side chain: Cleavage of the N-CH₂ bond connecting the side chain to the ring.

Alpha-cleavage: Fragmentation adjacent to the nitrogen atoms is a common pathway for amines. This can lead to the opening of the pyrrolidine ring.

Loss of ammonia (B1221849) (NH₃): Cleavage at the C-N bond of the 3-amine group.

These fragmentation patterns provide corroborating evidence for the structure deduced from NMR spectroscopy.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Since the molecule contains a stereocenter at the C-3 position of the pyrrolidine ring, it is chiral. Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are essential for confirming the absolute configuration (R or S) and determining the enantiomeric purity. mdpi.com

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly useful. The experimental ECD or VCD spectrum of the synthesized sample is compared with a theoretical spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the (R)-enantiomer). nih.gov A match between the experimental and the calculated spectrum for the (R)-configuration provides definitive proof of the compound's absolute stereochemistry. nih.govfrontiersin.org This method is a powerful alternative to X-ray crystallography when suitable crystals cannot be obtained. columbia.edu

Optical Rotation (OR) Measurements

Optical rotation is a fundamental property of chiral molecules, quantifying their ability to rotate the plane of plane-polarized light. wikipedia.orgwikipedia.org This phenomenon, known as optical activity, is measured using a polarimeter. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., temperature, solvent, and wavelength of light).

For this compound, the (R)-enantiomer will exhibit a specific rotation value that is equal in magnitude but opposite in sign to its corresponding (S)-enantiomer. A positive sign (+) indicates dextrorotatory behavior (clockwise rotation), while a negative sign (-) signifies levorotatory behavior (counter-clockwise rotation). wikipedia.org A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, would be optically inactive, showing a net rotation of zero. While a precise experimental value for the specific rotation of this compound is not widely published, this measurement is a critical first step in its chiral characterization.

Table 1: Principles of Optical Rotation Measurement

| Parameter | Description | Expected Outcome for this compound |

|---|---|---|

| Specific Rotation ([α]) | A standardized measure of the rotation of plane-polarized light by a chiral compound. | A specific, non-zero value (either + or -) under defined conditions. |

| Enantiomeric Relationship | Enantiomers rotate light with equal magnitude but in opposite directions. | The [α] of the (R)-enantiomer is equal and opposite to the [α] of the (S)-enantiomer. |

| Racemic Mixture | An equimolar mixture of two enantiomers. | Optically inactive, with a specific rotation of 0°. |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govfaccts.de This method provides detailed information about the stereochemical arrangement of atoms, particularly around the chromophores within the molecule.

An ECD spectrum plots the difference in absorbance (ΔA) or molar ellipticity against wavelength. For a pair of enantiomers, the ECD spectra are mirror images of each other. nih.gov The positive or negative peaks, known as Cotton effects, are characteristic of the molecule's absolute configuration. nih.gov For this compound, which lacks a strong chromophore, the ECD signals would likely appear in the far-UV region (below 250 nm) due to electronic transitions associated with the nitrogen and oxygen atoms. mdpi.com Theoretical calculations can be used to predict the ECD spectrum for the (R) configuration, and matching this prediction with the experimental spectrum provides strong evidence for the assignment of absolute configuration. dtu.dk

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.comsci-hub.se This technique requires the molecule to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the single crystal, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom. utah.edu

For this compound, a successful crystallographic analysis would unambiguously confirm the (R) configuration at the chiral center (C3 of the pyrrolidine ring). The analysis of anomalous dispersion effects, often quantified by the Flack parameter, allows for the determination of the absolute structure without the need for a known chiral reference. nih.gov A Flack parameter value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. Although a crystal structure for this specific compound is not publicly available, this method remains the gold standard for absolute configuration assignment in structural chemistry. jhu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgvscht.cz The structure of this compound contains a primary amine (-NH2), a tertiary amine (the nitrogen in the pyrrolidine ring), and an ether (C-O-C). Each of these groups, along with the alkyl C-H bonds, has characteristic absorption frequencies.

The IR spectrum is expected to show distinct peaks corresponding to these groups. The primary amine would be identified by two N-H stretching bands. The C-N stretching of both the primary and tertiary amines, as well as the C-O-C stretching of the ether, would appear in the fingerprint region. libretexts.orgwpmucdn.comlibretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Alkyl C-H | C-H Stretch | 3000 - 2850 | Strong |

| Ether (C-O-C) | C-O Stretch | 1150 - 1085 | Strong |

| Aliphatic Amine (C-N) | C-N Stretch | 1250 - 1020 | Medium - Weak |

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. scielo.br The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. scielo.brmdpi.com

For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a common choice. nih.gov The separation of the (R) and (S) enantiomers would result in two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of these two peaks. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol, can be optimized to achieve baseline resolution. mdpi.com

Table 3: Hypothetical Chiral HPLC Data for a Mixture of Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine | 8.5 | 1.0 |

| This compound | 10.2 | 99.0 |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another powerful method for the enantioselective analysis of volatile compounds. gcms.czchromatographyonline.com For chiral amines, analysis often requires derivatization to increase volatility and improve interaction with the CSP. nih.gov A common approach involves converting the amine into an amide derivative.

Alternatively, direct analysis can be performed using specialized chiral capillary columns, often based on derivatized cyclodextrins. restek.comrestek.com The two enantiomers of this compound would be separated based on the differential stability of the transient diastereomeric complexes they form with the cyclodextrin-based stationary phase. elementlabsolutions.com This allows for accurate determination of the enantiomeric purity, which is critical in many applications. nih.govmdpi.com

The Versatile Role of this compound in Complex Molecular Design

The chiral pyrrolidine derivative, this compound, has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique structural features, including a stereodefined pyrrolidine ring, a primary amine for diverse functionalization, and a methoxyethyl substituent influencing solubility and conformational properties, make it an attractive starting material for the construction of complex molecular architectures. This article explores the multifaceted applications of this compound in the synthesis of intricate heterocyclic systems, the generation of diverse chemical libraries, the development of advanced functional materials, and the creation of specialized research tools.

Advanced Analytical Methodologies for Research on R 1 2 Methoxyethyl Pyrrolidin 3 Amine in Complex Matrices

Development of Trace Analysis Methods

Trace analysis is fundamental to understanding the pharmacokinetics, environmental distribution, and metabolic profile of (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. The development of these methods focuses on achieving low limits of detection (LOD) and quantification (LOQ) while maintaining high accuracy and precision.

The primary goal of sample preparation is to extract this compound from a complex sample matrix, remove interfering components, and concentrate the analyte. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the matrix.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples. For a polar compound like this compound, a mixed-mode cation exchange sorbent can be effective. The sorbent retains the protonated amine under acidic conditions, allowing neutral and acidic interferences to be washed away. The analyte is then eluted with a basic organic solvent.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. By adjusting the pH of the aqueous sample to a basic level, the amine group of this compound is deprotonated, increasing its affinity for an organic solvent and facilitating its extraction from the aqueous matrix.

Enhanced Matrix Removal-Lipid (EMR-Lipid): For particularly challenging matrices like high-fat meat or tissue samples, EMR-Lipid is a highly effective cleanup technique. It involves a solid-liquid extraction followed by a dispersive solid-phase extraction step that uses a specialized sorbent to remove lipids and other matrix components, providing a clean extract for analysis.

Coupling chromatographic separation with tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for trace-level analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for analyzing polar, non-volatile compounds like this compound. The compound is separated using liquid chromatography, often with a reversed-phase C18 column, and then detected by a mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used, generating a protonated molecule ([M+H]^+). The MS/MS instrument is operated in Multiple Reaction Monitoring (MRM) mode, where the specific transition from the precursor ion to a characteristic product ion is monitored, ensuring high selectivity and minimizing background noise. Derivatization can also be employed to enhance ionization and improve structural elucidation.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common for polar amines without derivatization, GC-MS/MS offers high chromatographic resolution. To analyze this compound by GC, a derivatization step, such as silylation, is typically required to increase its volatility and thermal stability. The analysis is then performed using an MS/MS detector for selective and sensitive detection.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| LC System | |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| MRM Transition | Calculated [M+H]⁺ → Characteristic Fragment Ion |

| Collision Energy | Optimized for specific transition |

Metabolomics and Degradation Product Analysis (excluding clinical human data)

Investigating the biotransformation and chemical stability of this compound is crucial for understanding its potential biological activity and environmental persistence.

In vitro systems, such as liver microsomes or recombinant cytochrome P450 (CYP) enzymes, are used to simulate metabolic processes. Aliphatic nitrogen heterocycles like pyrrolidine (B122466) are known targets for various metabolic enzymes. Common biotransformations for such compounds include N-oxidation, oxidative N-dealkylation, ring oxidation (hydroxylation), and ring opening. For this compound, expected metabolic pathways could involve:

O-Demethylation of the methoxyethyl side chain.

N-Dealkylation to remove the entire methoxyethyl group.

Hydroxylation at various positions on the pyrrolidine ring.

N-Oxidation of the pyrrolidine nitrogen.

In some cases, more complex biotransformations can occur, such as the CYP3A-mediated ring opening of a pyrrolidine moiety to an aldehyde intermediate, which can then undergo intramolecular cyclization to form a piperidine ring structure.

Forced degradation studies are performed to identify potential degradation products that might form during manufacturing, storage, or environmental exposure. These studies typically involve exposing the compound to stress conditions like heat, light, acid, base, and oxidation.

For this compound, potential degradation pathways include:

Oxidative Degradation: Similar to other pyrrolidine-containing compounds, oxidation can lead to ring-opening or the formation of hydroxylated and N-oxide species. The presence of metal ions like iron can significantly accelerate oxidative degradation.

Hydrolytic Degradation: Under acidic or basic conditions, the ether linkage in the methoxyethyl side chain could be susceptible to hydrolysis, yielding (R)-1-(2-hydroxyethyl)pyrrolidin-3-amine.

Thermal Degradation: Studies on structurally related compounds like 1-(2-hydroxyethyl)pyrrolidine have identified pyrrolidine itself as a thermal degradation product.

Table 2: Potential Metabolites and Degradation Products of this compound

| Product Type | Potential Transformation | Resulting Compound Name |

|---|---|---|

| Metabolite | O-Demethylation | (R)-1-(2-Hydroxyethyl)pyrrolidin-3-amine |

| Metabolite | N-Dealkylation | (R)-Pyrrolidin-3-amine |

| Metabolite | Ring Hydroxylation | (R)-1-(2-Methoxyethyl)-hydroxypyrrolidin-3-amine |

| Degradant | N-Oxidation | This compound N-oxide |

| Degradant | Thermal Degradation | Pyrrolidine |

High-Throughput Screening (HTS) Analytical Methods

High-throughput screening (HTS) allows for the rapid analysis of thousands of samples, which is essential in drug discovery and other large-scale screening efforts. HTS methods prioritize speed and automation, often utilizing miniaturized formats like 96- or 384-well plates.

For a chiral primary amine like this compound, specialized HTS assays can be developed. For instance, a novel screening protocol using a fluorescent indicator displacement assay could be used to rapidly quantify the amine concentration. In this approach, the target amine displaces a fluorophore from a non-fluorescent complex, leading to a measurable increase in fluorescence that correlates with the amine concentration. Such methods, when combined with robotic liquid handling systems and automated plate readers, can dramatically increase analytical throughput, enabling large-scale experiments that would be unfeasible with traditional chromatographic methods.

Impurity Profiling and Control in Research Batches

The comprehensive analysis of impurities in research batches of this compound is a critical aspect of quality control, ensuring the reliability and reproducibility of scientific investigations. The impurity profile of a synthesized compound provides a detailed fingerprint of the manufacturing process, offering insights into potential side reactions, unreacted starting materials, and degradation products. Meticulous impurity profiling and the implementation of robust control strategies are therefore indispensable for obtaining a high-purity active substance suitable for advanced research applications.

A plausible and common synthetic route to this compound involves the N-alkylation of (R)-pyrrolidin-3-amine with a suitable 2-methoxyethylating agent, such as 2-methoxyethyl bromide, in the presence of a base. This process, while generally efficient, can lead to the formation of several process-related impurities. The identification and quantification of these impurities necessitate the use of advanced analytical methodologies.

Identification of Potential Process-Related Impurities

Based on the likely synthetic pathway, a range of potential impurities can be anticipated in research batches of this compound. These can be broadly categorized as follows:

Unreacted Starting Materials: The presence of residual (R)-pyrrolidin-3-amine and the 2-methoxyethylating agent are common process-related impurities. Their levels are typically controlled by optimizing reaction conditions and implementing effective purification procedures.

Over-alkylation Byproducts: The primary amine functionality of (R)-pyrrolidin-3-amine can undergo further reaction with the alkylating agent, leading to the formation of a dialkylated byproduct, (R)-1,1-bis(2-methoxyethyl)pyrrolidin-3-aminium salt. Subsequent work-up could potentially lead to the corresponding tertiary amine. The formation of this impurity is often favored by an excess of the alkylating agent.

Enantiomeric Impurity: The presence of the undesired (S)-enantiomer, (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine, is a critical impurity to monitor. Its origin is primarily from the enantiomeric impurity of the starting material, (R)-pyrrolidin-3-amine.

Reagent and Solvent Residues: Residual amounts of the base used to scavenge the acid generated during the alkylation, as well as solvents employed in the reaction and purification steps, can be present in the final product.

The following interactive table summarizes the potential process-related impurities and their likely sources.

| Impurity Name | Structure | Source | Typical Analytical Technique(s) |

| (R)-pyrrolidin-3-amine | Unreacted starting material | GC-MS, HPLC-UV/MS | |

| 2-Methoxyethyl bromide | Unreacted alkylating agent | GC-MS | |

| (R)-N,N-bis(2-methoxyethyl)pyrrolidin-3-amine | Over-alkylation byproduct | LC-MS, NMR | |

| (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine | Enantiomeric impurity from starting material | Chiral HPLC, Chiral GC | |

| Triethylamine | Reagent residue (base) | GC-MS, IC | |

| Acetonitrile | Solvent residue | Headspace GC-MS |

Advanced Analytical Methodologies for Impurity Detection and Quantification

A multi-technique approach is essential for the comprehensive impurity profiling of this compound in complex matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with UV and mass spectrometric (MS) detection is a cornerstone technique for the separation and quantification of the active compound and its non-volatile impurities. A C18 column with a gradient elution program using a mobile phase of acetonitrile and water with a suitable modifier like trifluoroacetic acid can effectively separate the starting materials and the over-alkylation byproduct from the main compound.

For the crucial task of determining enantiomeric purity, chiral HPLC is the method of choice. The use of a chiral stationary phase (CSP), such as one based on a polysaccharide derivative, can achieve baseline separation of the (R) and (S) enantiomers, allowing for their accurate quantification. csfarmacie.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile impurities. researchgate.net This includes the identification and quantification of unreacted 2-methoxyethyl bromide, residual solvents, and potentially some low molecular weight degradation products. nih.gov Derivatization of the amine functionalities can also be employed to enhance volatility and improve chromatographic performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an invaluable tool for the structural elucidation of unknown impurities. veeprho.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed structural information, confirming the identity of suspected impurities and aiding in the characterization of novel byproducts. researchgate.net Furthermore, quantitative NMR (qNMR) can be used for the accurate determination of the purity of the main compound and the quantification of major impurities without the need for reference standards for each impurity.

The following interactive table outlines a typical analytical workflow for impurity profiling in a research batch.

| Analytical Technique | Target Analytes | Typical Conditions | Expected Outcome |

| Reversed-Phase HPLC-UV/MS | This compound, (R)-pyrrolidin-3-amine, (R)-N,N-bis(2-methoxyethyl)pyrrolidin-3-amine | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA)Detection: UV at 210 nm, ESI-MS | Separation and quantification of the main compound and non-volatile, UV-active impurities. |

| Chiral HPLC-UV | (R)- and (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine | Column: Chiral Stationary Phase (e.g., polysaccharide-based)Mobile Phase: Isocratic mixture of Hexane (B92381) and Isopropanol (with a basic additive) | Separation and quantification of the enantiomeric impurity. juniperpublishers.com |

| GC-MS | 2-Methoxyethyl bromide, Triethylamine, Acetonitrile | Column: Capillary column (e.g., DB-5ms)Injector: Split/SplitlessDetection: Electron Ionization Mass Spectrometry | Identification and quantification of volatile and semi-volatile impurities. |

| ¹H and ¹³C NMR | All components in the sample | Solvent: CDCl₃ or D₂OFrequency: ≥400 MHz | Structural confirmation of the main compound and identification of the structure of unknown impurities. veeprho.com |

Control Strategies for Impurity Minimization

Effective control of impurities in research batches of this compound relies on a combination of strategies implemented throughout the synthetic and purification processes.

Stoichiometric Control: Careful control of the molar ratio of the reactants is crucial. Using a slight excess of (R)-pyrrolidin-3-amine can help to minimize the amount of unreacted 2-methoxyethyl bromide, while avoiding a large excess of the alkylating agent can reduce the formation of the over-alkylation byproduct. masterorganicchemistry.com

Reaction Condition Optimization: Temperature, reaction time, and the choice of base and solvent can all influence the impurity profile. Lowering the reaction temperature may reduce the rate of side reactions. The selection of a non-nucleophilic, sterically hindered base can also be beneficial.

Purification Techniques: The final purity of the compound is highly dependent on the purification method. Distillation under reduced pressure can be effective for removing volatile impurities. For non-volatile impurities, column chromatography on silica (B1680970) gel or a suitable ion-exchange resin is often employed.

Starting Material Quality: The enantiomeric purity of the final product is directly linked to the quality of the (R)-pyrrolidin-3-amine starting material. Therefore, sourcing or synthesizing this precursor with high enantiomeric excess is paramount.

By implementing these advanced analytical methodologies and control strategies, it is possible to produce research batches of this compound with a well-defined and controlled impurity profile, thereby ensuring the integrity of subsequent scientific studies.

Future Research Directions and Unexplored Potential

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While established methods for the synthesis of pyrrolidine (B122466) derivatives exist, future research should focus on developing more efficient, scalable, and sustainable routes to (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. The pyrrolidine motif is prevalent in numerous natural products and pharmacologically active agents, driving continuous efforts to innovate its synthesis. nih.govnih.gov

Promising areas for investigation include:

Multicomponent Reactions (MCRs) : These reactions offer high atom and step economy by combining three or more reactants in a single operation. tandfonline.com Developing an MCR strategy for this target compound could significantly streamline its production. tandfonline.com

Continuous Flow Chemistry : Flow protocols can offer rapid and scalable access to chiral pyrrolidines with high diastereoselectivity under mild conditions. rsc.org Adapting existing flow methodologies could enable gram-scale production and the creation of a library of related derivatives. rsc.org

Biocatalysis : The use of enzymes, such as engineered cytochrome P411 variants, presents a green alternative for constructing chiral pyrrolidines via intramolecular C(sp³)-H amination. escholarship.org This approach can achieve high enantioselectivity and operates under environmentally benign conditions. escholarship.org

Advanced Catalytic Methods : Techniques like iridium-catalyzed reductive generation of azomethine ylides from amides or lactams followed by cycloaddition offer a one-pot process to highly functionalized pyrrolidines. acs.org Similarly, catalyst-tuned hydroalkylation reactions of pyrrolines provide divergent access to C2- or C3-alkylated pyrrolidines. organic-chemistry.org

Sustainable Methodologies : The application of green technologies such as ultrasound or microwave irradiation can accelerate reaction times and improve yields in the synthesis of pyrrolidine derivatives. tandfonline.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions (MCRs) | Increased synthetic efficiency, reduced waste, rapid access to diverse analogues. tandfonline.com |

| Continuous Flow Chemistry | Enhanced scalability, safety, and control over reaction parameters; rapid optimization. rsc.org |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly process. escholarship.org |

| Iridium-Catalyzed Cycloaddition | Access to complex, highly substituted pyrrolidine scaffolds in a one-pot process. acs.org |

| Ultrasound/Microwave Irradiation | Reduced reaction times, potential for improved yields, energy efficiency. tandfonline.com |

Design of Advanced Ligands and Organocatalysts Based on this compound

The chiral pyrrolidine scaffold is a "privileged motif" in the field of asymmetric catalysis, serving as the backbone for a vast number of successful organocatalysts and ligands for metal-catalyzed reactions. nih.govnih.govbeilstein-journals.org The structure of this compound is an excellent starting point for designing new catalytic systems.

Future research should explore:

Novel Organocatalysts : The primary amine at the C3 position and the secondary amine within the ring can be strategically modified. For instance, derivatization of the primary amine to form amides, sulfonamides, or ureas could introduce hydrogen-bond-donating capabilities, creating bifunctional catalysts for reactions like Michael additions or aldol (B89426) condensations. nih.gov The methoxyethyl group can also be varied to tune solubility and steric properties. nih.gov

Chiral Ligands for Transition Metals : The amine functionalities can act as coordination sites for transition metals. These ligands could be employed in a variety of asymmetric transformations, such as reductive cross-coupling reactions catalyzed by earth-abundant metals like iron. acs.org Chiral ferrocenyl phosphines, for example, are highly effective ligands in industrial synthesis, and a similar concept could be applied by incorporating the this compound scaffold. wikipedia.org

| Catalyst/Ligand Design Strategy | Potential Application | Rationale |

| Bifunctional Prolinamide Analogues | Asymmetric Aldol and Michael Reactions | Introduction of H-bond donor groups (amides, ureas) alongside the pyrrolidine amine for dual activation. nih.gov |

| Bulky N-Substituent Derivatives | Enantioselective α-functionalization | Modifying the methoxyethyl group to create a sterically demanding environment around the catalytic site. nih.govbeilstein-journals.org |

| Phosphine-Amine Ligands | Asymmetric Hydrogenation, Cross-Coupling | Combining the pyrrolidine amine with a phosphine (B1218219) moiety to create P,N-ligands for metals like Rh, Pd, or Ir. |

| Ligands for Iron Catalysis | Asymmetric Reductive Cross-Coupling | Developing ligands for sustainable, low-cost metal catalysis. acs.org |

Investigation of New Chemical Transformations and Reactivity Patterns

Organocatalysts derived from chiral pyrrolidines are known to effectively catalyze a range of chemical transformations by forming enamine or iminium ion intermediates. nih.govrsc.org The specific substitution pattern of this compound may unlock novel reactivity or enhance selectivity in established reactions.

Future avenues of study include:

Exploring a Broader Reaction Scope : While pyrrolidine catalysts are well-established for aldol and Michael reactions, their application in other transformations like asymmetric aziridination, organic-chemistry.org cycloadditions, acs.org and C-H functionalization reactions should be systematically investigated using this scaffold.

Understanding Reactivity Patterns : The interplay between the C3-amine and the N1-methoxyethyl group could influence the pyramidalization of the nitrogen atom in the enamine intermediate, which is known to affect reactivity. rsc.org A systematic study of how this specific structure impacts reaction rates and stereoselectivities would be highly valuable.

Tandem and Cascade Reactions : The bifunctional nature of the molecule could be exploited to design novel tandem or cascade reactions, where the amine groups catalyze sequential transformations in a one-pot process, leading to the rapid construction of molecular complexity.

Advanced Materials Science Applications Requiring Chiral Amine Scaffolds

The demand for chiral materials in separation science, sensing, and electronics is growing. Chiral amine scaffolds are fundamental building blocks for creating these advanced functional materials. escholarship.orgacs.org

Potential applications to be explored for this compound include:

Chiral Stationary Phases (CSPs) : Immobilizing the compound or its derivatives onto a solid support like silica (B1680970) gel could create novel CSPs for high-performance liquid chromatography (HPLC) to resolve racemic mixtures.

Chiral Sensors : Integration of this chiral amine into larger systems, such as porphyrinoids, could lead to new chiroptical sensors. mdpi.com These sensors could detect and quantify specific enantiomers of biologically or pharmaceutically important molecules through techniques like circular dichroism or fluorescence spectroscopy. mdpi.com

Metal-Organic Frameworks (MOFs) : The compound can be used as a chiral building block or ligand to construct chiral MOFs. These materials have potential applications in asymmetric catalysis, enantioselective separations, and gas storage.

Deeper Computational and Theoretical Insights into its Chiral Recognition Properties

Computational chemistry provides powerful tools to understand and predict the behavior of chiral molecules at an atomic level. acs.org Applying these methods to this compound can accelerate the discovery and optimization of its applications.

Future computational studies should focus on:

Modeling Catalytic Intermediates : Using Density Functional Theory (DFT), researchers can model the transition states of reactions catalyzed by derivatives of this amine. This can elucidate the origin of stereoselectivity and guide the rational design of more efficient catalysts. rsc.orgacs.org

Simulating Chiral Recognition : The mechanism of chiral recognition, which relies on the formation of diastereomeric complexes, can be investigated computationally. mdpi.com By modeling the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the amine and a chiral guest molecule, one can predict its efficacy as a chiral resolving agent or sensor.

Conformational Analysis : Understanding the conformational landscape of the methoxyethyl side chain and its influence on the orientation of substituents on the pyrrolidine ring is crucial. This can provide insights into how the molecule presents itself for interaction and recognition, which is fundamental to its function in catalysis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.